molecular formula C23H27N3O7S B2849544 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide CAS No. 872881-68-0

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide

Cat. No. B2849544
CAS RN: 872881-68-0
M. Wt: 489.54
InChI Key: MGWFAMLCNPBRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O7S and its molecular weight is 489.54. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Material Science

The synthesis of benzoxazine monomers, such as those derived from bisphenol-S and allylamine, showcases the relevance of similar compounds in creating advanced materials. These monomers can undergo polymerization to form polybenzoxazines with significant thermal properties and structural integrity, applicable in high-performance materials and coatings (Liu et al., 2013).

Organic Synthesis and Medicinal Chemistry

Related compounds, such as 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, are synthesized through innovative methods involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. These synthetic strategies open avenues for creating novel chemical entities with potential biological activities, contributing to drug discovery and development (Gabriele et al., 2006).

Enzyme Inhibition and Pharmacological Research

The development of sulfonamides containing benzodioxane and acetamide moieties for enzyme inhibitory studies illustrates the potential of related compounds in pharmacological research. These compounds have been evaluated for their inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

Photoluminescent Materials

The synthesis and study of lanthanide oxalatosulfocarboxylate coordination polymers highlight the application of related compounds in creating photoluminescent materials. These materials exhibit unique luminescence properties, making them suitable for applications in lighting, displays, and sensing technologies (Li et al., 2012).

properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-16-5-2-3-6-17(16)14-24-22(27)23(28)25-15-21-26(9-4-10-33-21)34(29,30)18-7-8-19-20(13-18)32-12-11-31-19/h2-3,5-8,13,21H,4,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWFAMLCNPBRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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